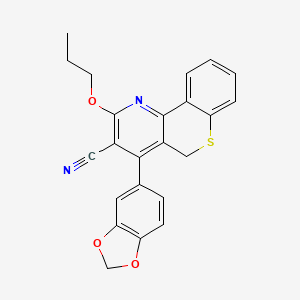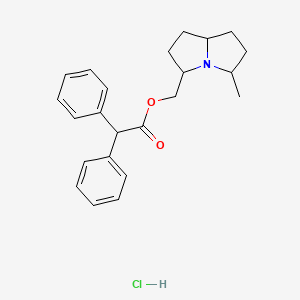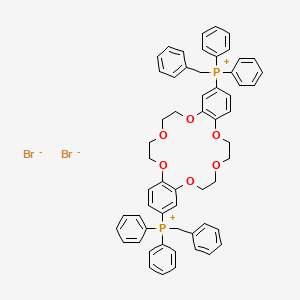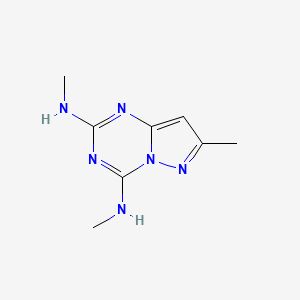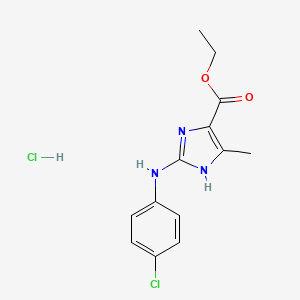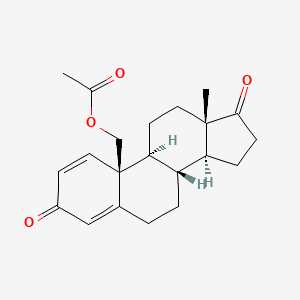
19-Hydroxyandrosta-1,4-diene-3,17-dione acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-Hydroxyandrosta-1,4-diene-3,17-dione acetate is a synthetic steroid derivative that has garnered attention in scientific research and industrial applications. This compound is structurally related to androsta-1,4-diene-3,17-dione (ADD), a key intermediate in the synthesis of various anabolic and contraceptive hormones.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 19-Hydroxyandrosta-1,4-diene-3,17-dione acetate typically involves the chemical modification of ADD. The process may include steps such as hydroxylation, acetylation, and purification to achieve the desired compound.
Industrial Production Methods: Industrial production of this compound often employs microbial biotransformation techniques. Microorganisms such as Gordonia neofelifaecis and Mycobacterium neoaurum are used to convert natural sterols like cholesterol into ADD, which is then further modified to produce this compound.
Análisis De Reacciones Químicas
Types of Reactions: 19-Hydroxyandrosta-1,4-diene-3,17-dione acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate.
Reduction: Reduction reactions may use agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation with reagents such as bromine or chlorine.
Major Products Formed: The major products formed from these reactions include various hydroxylated and halogenated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other chemical compounds.
Aplicaciones Científicas De Investigación
19-Hydroxyandrosta-1,4-diene-3,17-dione acetate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex steroid molecules.
Biology: The compound is used to study steroid metabolism and its effects on biological systems.
Medicine: It is a precursor in the production of anabolic steroids and contraceptive hormones.
Industry: The compound is employed in the manufacturing of various pharmaceuticals and chemical products.
Mecanismo De Acción
19-Hydroxyandrosta-1,4-dione-3,17-dione acetate is structurally similar to other steroid derivatives such as 11α-Hydroxyandrost-4-ene-3,17-dione and 9α-Hydroxyandrost-4-ene-3,17-dione. its unique hydroxylation pattern and acetate group confer distinct chemical properties and biological activities, making it a valuable compound in its own right.
Comparación Con Compuestos Similares
11α-Hydroxyandrost-4-ene-3,17-dione
9α-Hydroxyandrost-4-ene-3,17-dione
Androsta-1,4-diene-3,17-dione (ADD)
19-Norandrost-4-ene-3,17-dione
This comprehensive overview highlights the significance of 19-Hydroxyandrosta-1,4-diene-3,17-dione acetate in scientific research and industrial applications. Its unique properties and versatile applications make it a valuable compound in the field of steroid chemistry.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
Número CAS |
95282-98-7 |
|---|---|
Fórmula molecular |
C21H26O4 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
[(8R,9S,10S,13S,14S)-13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl]methyl acetate |
InChI |
InChI=1S/C21H26O4/c1-13(22)25-12-21-10-7-15(23)11-14(21)3-4-16-17-5-6-19(24)20(17,2)9-8-18(16)21/h7,10-11,16-18H,3-6,8-9,12H2,1-2H3/t16-,17-,18-,20-,21+/m0/s1 |
Clave InChI |
GIIDQUWTIZQZGG-OAGDOXAWSA-N |
SMILES isomérico |
CC(=O)OC[C@]12C=CC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |
SMILES canónico |
CC(=O)OCC12C=CC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


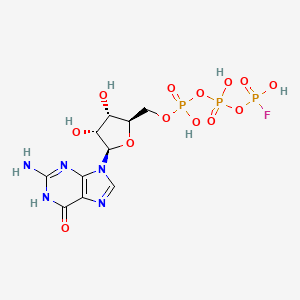
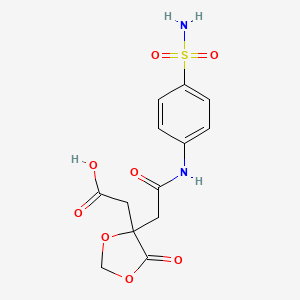
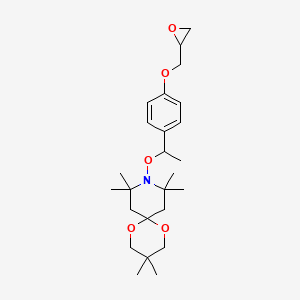
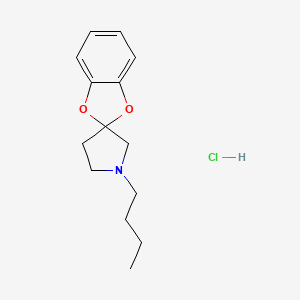
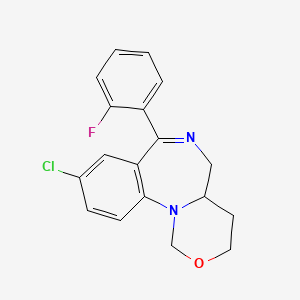
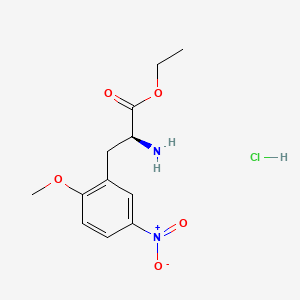
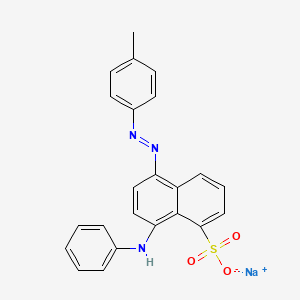
![4-[(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)methyl]benzoic acid](/img/structure/B15191172.png)

